molecular formula C23H24FN5O2S B2736085 N-cyclohexyl-6-(3-fluorophenyl)nicotinamide CAS No. 1115867-13-4

N-cyclohexyl-6-(3-fluorophenyl)nicotinamide

Cat. No. B2736085
M. Wt: 453.54
InChI Key: HBXCSCDVUJZYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-6-(3-fluorophenyl)nicotinamide is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of N-cyclohexyl-6-(3-fluorophenyl)nicotinamide is not well-documented in the literature. However, nicotinamide derivatives have been synthesized by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines2.



Molecular Structure Analysis

The molecular structure of N-cyclohexyl-6-(3-fluorophenyl)nicotinamide is not explicitly mentioned in the literature. However, similar compounds like N-(4,4-Difluorocyclohexyl)-6-(3-fluorophenyl)nicotinamide contain multiple bonds, rotatable bonds, double bonds, aromatic bonds, six-membered rings, secondary amide(s) (aromatic), and Pyridine(s)3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving N-cyclohexyl-6-(3-fluorophenyl)nicotinamide. However, cycloalkanes, which are part of the structure of this compound, have been studied extensively4.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-6-(3-fluorophenyl)nicotinamide are not well-documented. However, some properties such as Absolute Entropy of Ideal Gas, Acentric Factor, Critical Compressibility Factor, and Critical Pressure are available from “ChemRTP”, a real-time chemical predictor based on an advanced QSPR1.


Scientific Research Applications

Cellular Apoptosis and Cancer Therapy

Research has identified N-phenyl nicotinamides as potent inducers of apoptosis, with specific compounds demonstrating significant efficacy in cancer cell lines, such as T47D breast cancer cells. These compounds arrest cells in the G2/M phase, leading to apoptosis, and have been found to inhibit microtubule polymerization, suggesting their potential as novel anticancer agents (Cai et al., 2003).

Metabolic Pathways and Disease Treatment

Nicotinamide, a form of vitamin B3, plays a crucial role in cellular energy metabolism and has been studied for its effects on various diseases. It modulates oxidative stress and influences pathways related to cellular survival and death. Its potential as a cytoprotectant in conditions like immune system dysfunction, diabetes, and aging-related diseases highlights its therapeutic value (Maiese et al., 2009).

TRPV1 Antagonism and Pain Management

6-Phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists with applications in managing inflammatory pain. Optimization of these compounds led to the development of derivatives with excellent overall profiles for pre-clinical development (Westaway et al., 2008).

Neuroprotection

Studies on N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide have revealed its role as a Na+/Ca2+ exchange inhibitor, offering neuroprotective effects against hypoxia/reoxygenation-induced neuronal cell damage. This suggests its therapeutic potential in neurodegenerative disorders (Iwamoto & Kita, 2006).

Stem Cell Survival and Differentiation

Nicotinamide has been shown to promote cell survival and differentiation in human pluripotent stem cells, acting as a kinase inhibitor. This highlights its impact on stem cell applications and potential disease treatments by inhibiting specific cellular kinases (Meng et al., 2018).

Gastrointestinal Protection

1-Methylnicotinamide, a derivative of nicotinamide, exhibits potent gastroprotective effects against acute gastric lesions induced by stress, implicating its use in gastrointestinal health. Its mechanism involves modulating blood flow, preserving prostacyclin generation, and reducing oxidative stress (Brzozowski et al., 2008).

Inflammation and NAD Biosynthesis

Nicotinamide phosphoribosyltransferase (NAMPT) plays a critical role in inflammation and NAD biosynthesis, influencing the progression of diseases like arthritis and Crohn's disease. Inhibitors of NAMPT have shown therapeutic efficacy in reducing disease severity and inflammation (Busso et al., 2008).

Safety And Hazards

The safety and hazards of N-cyclohexyl-6-(3-fluorophenyl)nicotinamide are not well-documented. However, nicotinamide, an amide of vitamin B3 (niacin), is considered to be well-tolerated and safe6.


Future Directions

The future directions of N-cyclohexyl-6-(3-fluorophenyl)nicotinamide are not well-documented. However, nicotinamide derivatives have a wide range of potential applications in the fields of research and industry7.


properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-31-20-9-5-4-8-19(20)28-12-14-29(15-13-28)22-23(26-11-10-25-22)32-16-21(30)27-18-7-3-2-6-17(18)24/h2-11H,12-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXCSCDVUJZYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-(3-fluorophenyl)nicotinamide

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